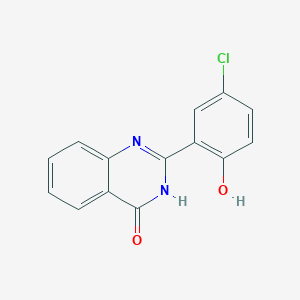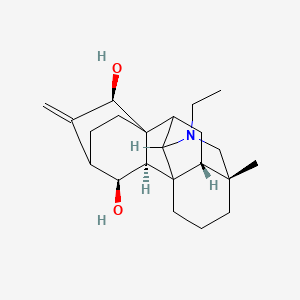
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolones are a class of heterocyclic compounds that have attracted attention for their diverse biological activities. The synthesis and study of their chemical and physical properties have been a focus to understand their potential applications in various fields, excluding drug dosage and side effects.
Synthesis Analysis
The synthesis of quinazolone derivatives often involves ring-opening, cyclization, substitution, and condensation reactions. A specific method includes the condensation of N-acyl anthranilic acids with primary aromatic amines in the presence of phosphorus trichloride in dry toluene, as seen in the synthesis of 2-methyl-3-aryl-7-chloro and 2-(2-furyl)-3-aryl-4-quinazolones (Seshavataram & Subba Rao, 1977).
Molecular Structure Analysis
The molecular structure of quinazolone derivatives is often confirmed through spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography. Density functional theory (DFT) calculations help in optimizing the molecular structure and analyzing geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolones undergo various chemical reactions, including nucleophilic substitution, which leads to the formation of diverse functionalized derivatives. These reactions are crucial for modifying the quinazolone core to investigate new biological activities and applications (Ram et al., 2003).
Physical Properties Analysis
The physical properties of quinazolone derivatives, such as solubility, melting point, and crystalline structure, are often characterized using various analytical techniques. The crystal and molecular structure analysis via X-ray diffraction provides insights into the solid-state properties of these compounds (Zhou et al., 2021).
Chemical Properties Analysis
The chemical properties of quinazolones, including reactivity towards different chemical agents and conditions, are pivotal for understanding their mechanism of action in biological systems. Studies often explore the reactivity of quinazolone derivatives with proteins, DNA, and other biological targets to assess their potential as therapeutic agents. For instance, the interaction and inhibitory activity of quinazolone derivatives on SHP2 protein have been evaluated through molecular docking and dynamics simulations, highlighting their potential in targeted therapies (Wu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Quinazolines, including derivatives similar to 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone, have been explored for their potential anticonvulsant properties. For instance, a study synthesized 2-methyl-3-(3,5-diallyl-4-hydroxyphenyl)-4-quinazolones and evaluated their anticonvulsant activity against pentylene-tetrazol-induced seizures in mice, highlighting the relevance of quinazolines in seizure management research (Rastogi et al., 1978).
Anticancer Activity
Several quinazoline derivatives have demonstrated significant anticancer potential. Research involving 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1,2,4]triazolo[4,3-c] quinazoline, a structurally related compound, indicated potent cytotoxic effects on human tumor cell lines, such as HeLa cells. This suggests the importance of quinazolines in cancer research (Ovádeková et al., 2005).
Antiviral Activity
Quinazolines have also been investigated for their antiviral properties. A study synthesized quinazolines with antiviral activity against viruses like Japanese encephalitis virus and Herpes simplex virus, both in vitro and in vivo, demonstrating the potential of quinazolines in antiviral therapies (Pandey et al., 2008).
Antihypertensive Properties
Research on quinazolines linked with isoxazole has shown promising results in antihypertensive studies. These compounds have been tested in vivo on albino rats, revealing their potential in managing hypertension (Rahman et al., 2014).
Phosphodiesterase Inhibition
Quinazoline derivatives have been studied for their role as cyclic GMP phosphodiesterase inhibitors. These inhibitors have potential therapeutic applications in vascular diseases, as they can induce relaxation in coronary arteries (Takase et al., 1994).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPOUYBYDDGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-fluorophenyl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)
